molecular formula C13H18N2O3 B11102904 4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one

Cat. No.: B11102904
M. Wt: 250.29 g/mol
InChI Key: KSJXHALTJKQNFT-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hydroxy group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one typically involves the reaction of 4-methylphenylamine with a suitable oxazolidinone precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4,5,5-trimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-(4-methylanilino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)14-15-11(16)18-12(2,3)13(15,4)17/h5-8,14,17H,1-4H3

InChI Key

KSJXHALTJKQNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)OC(C2(C)O)(C)C

Origin of Product

United States

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